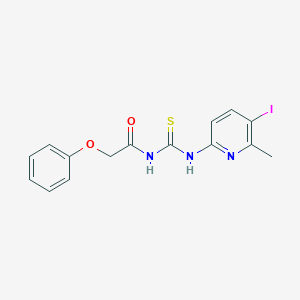
N-(5-iodo-6-methyl-2-pyridinyl)-N'-(phenoxyacetyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-iodo-6-methyl-2-pyridinyl)-N'-(phenoxyacetyl)thiourea, also known as IPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. IPTU is a thiourea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study.
作用机制
N-(5-iodo-6-methyl-2-pyridinyl)-N'-(phenoxyacetyl)thiourea works by binding to a specific site on the STING protein, preventing it from functioning properly. This inhibition leads to a decrease in the production of certain cytokines, which are involved in the immune response. By selectively targeting STING, this compound has the potential to be a more effective and specific inhibitor than other compounds currently available.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. In addition to its inhibition of STING, this compound has been shown to have anti-inflammatory properties and to modulate the activity of certain enzymes in the body. These effects make this compound a promising candidate for further study in a variety of areas, including immunology, oncology, and neurology.
实验室实验的优点和局限性
One advantage of N-(5-iodo-6-methyl-2-pyridinyl)-N'-(phenoxyacetyl)thiourea is its specificity for STING, which allows for more precise and targeted inhibition. However, this compound may have limitations in terms of its stability and solubility, which can affect its effectiveness in lab experiments. Additionally, more research is needed to fully understand the potential side effects of this compound and its long-term safety.
未来方向
There are many potential future directions for research on N-(5-iodo-6-methyl-2-pyridinyl)-N'-(phenoxyacetyl)thiourea. One area of interest is the development of new treatments for autoimmune diseases, based on the selective inhibition of STING by this compound. Other potential applications include the use of this compound in cancer research, where it may be able to modulate the immune response to better target cancer cells. Additionally, further study is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in a variety of fields.
合成方法
N-(5-iodo-6-methyl-2-pyridinyl)-N'-(phenoxyacetyl)thiourea can be synthesized using a variety of methods, including the reaction of 5-iodo-6-methyl-2-pyridinamine with phenoxyacetyl chloride, followed by reaction with thiourea. Other methods involve the use of different starting materials and reagents.
科学研究应用
N-(5-iodo-6-methyl-2-pyridinyl)-N'-(phenoxyacetyl)thiourea has been studied extensively for its potential applications in scientific research. One area of interest is its use as a tool for studying the function of certain proteins in the body. This compound has been shown to selectively inhibit the activity of a protein called STING, which is involved in the immune response. By inhibiting STING, researchers can better understand the role of this protein in the immune system and potentially develop new treatments for autoimmune diseases.
属性
分子式 |
C15H14IN3O2S |
|---|---|
分子量 |
427.3 g/mol |
IUPAC 名称 |
N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C15H14IN3O2S/c1-10-12(16)7-8-13(17-10)18-15(22)19-14(20)9-21-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,17,18,19,20,22) |
InChI 键 |
ZVDPFPBYRSHAFJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=S)NC(=O)COC2=CC=CC=C2)I |
规范 SMILES |
CC1=C(C=CC(=N1)NC(=S)NC(=O)COC2=CC=CC=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



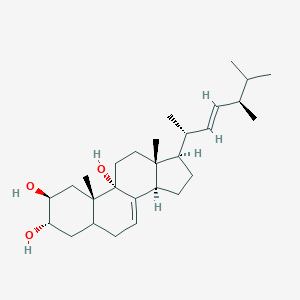
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)
![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)

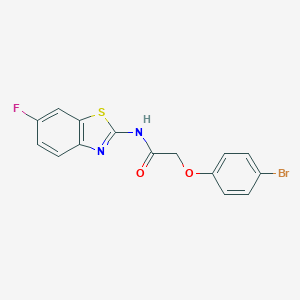
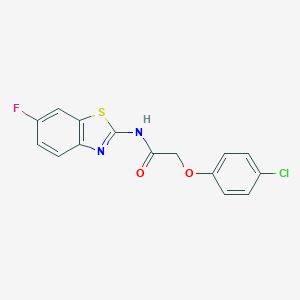
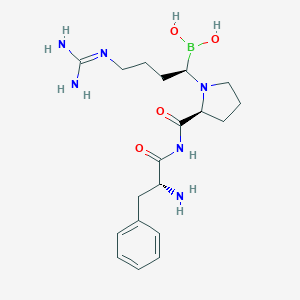

![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B238146.png)
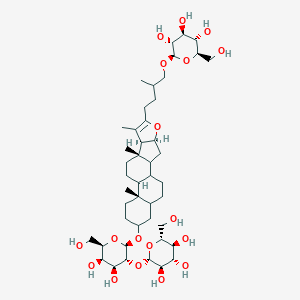
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238157.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)